molecular formula C11H15ClFNS B2444061 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride CAS No. 2097937-48-7

7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride

Cat. No.: B2444061
CAS No.: 2097937-48-7
M. Wt: 247.76
InChI Key: GNJLIICJWHVMLD-UHFFFAOYSA-N
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Description

“7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” is a thiazepane derivative. Thiazepanes are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms . The “2-Fluorophenyl” indicates the presence of a phenyl ring with a fluorine atom at the 2nd position .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a seven-membered thiazepane ring attached to a phenyl ring with a fluorine atom at the 2nd position .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it’s reacted. Thiazepanes, phenyl rings, and fluorine atoms each have their own typical reactivity patterns .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For instance, 2-Fluorophenylhydrazine hydrochloride is a beige powder .

Scientific Research Applications

Synthesis and Screening Libraries Development

1,4-Thiazepanes and 1,4-thiazepanones are seven-membered ring systems with a significant 3D character, underrepresented in fragment screening libraries. A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols has been reported to form 1,4-thiazepanones as precursors to 1,4-thiazepanes. This synthesis is notable for its efficiency, yielding diverse 3D fragments for screening libraries and identifying new BET (bromodomain and extraterminal domain) bromodomain ligands through nuclear magnetic resonance (NMR) fragment screening (Pandey et al., 2020).

Anticonvulsant Activity

The synthesis of novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines has been achieved, showing significant anticonvulsant activity in comparison with the standard drug, diazepam. This suggests the potential of such compounds for further exploration in anticonvulsant drug development (Narayana et al., 2006).

Anticancer and Antibacterial Agents

Several halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and tested for their antibacterial and anticancer activities. Compounds demonstrated promising activity against various cancer cell lines and bacteria, indicating the potential of these compounds for therapeutic applications. The exploration of such compounds enriches the diversity of chemical libraries for drug discovery (Holla et al., 2001).

Novel Photodynamic Therapy Photosensitizers

The design of trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin has been carried out, yielding a potent photosensitizer for photodynamic therapy (PDT). This compound exhibited enhanced cellular uptake and reactive oxygen species generation efficiency, demonstrating its potential for treating various cancers through PDT (Hirohara et al., 2015).

Mechanism of Action

The mechanism of action of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its intended use. For instance, if it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its exact structure and how it’s handled. For instance, 2-Fluorophenylhydrazine hydrochloride is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its intended use and how well it performs in that role. For instance, if it’s a novel drug, future directions might involve clinical trials and regulatory approval .

Properties

IUPAC Name

7-(2-fluorophenyl)-1,4-thiazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJLIICJWHVMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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